![molecular formula C10H13N3 B019760 5-propyl-1H-benzo[d]imidazol-2-amine CAS No. 107726-25-0](/img/structure/B19760.png)
5-propyl-1H-benzo[d]imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-propyl-1H-benzo[d]imidazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry and drug discovery. This compound belongs to the class of benzoimidazoles, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-propyl-1H-benzo[d]imidazol-2-amine involves the inhibition of various enzymes such as protein kinase CK2. This inhibition leads to the disruption of various cellular processes such as cell proliferation and apoptosis, ultimately leading to the death of cancer cells. Additionally, 5-propyl-1H-benzo[d]imidazol-2-amine has been shown to exhibit anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-propyl-1H-benzo[d]imidazol-2-amine are diverse and depend on the specific application. In the context of cancer treatment, this compound has been shown to induce apoptosis and inhibit cell proliferation, leading to the death of cancer cells. Additionally, 5-propyl-1H-benzo[d]imidazol-2-amine has been shown to exhibit anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-propyl-1H-benzo[d]imidazol-2-amine is its potent inhibitory activity against various enzymes such as protein kinase CK2, making it a potential candidate for the development of anticancer drugs. Additionally, this compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of 5-propyl-1H-benzo[d]imidazol-2-amine is its relatively low yield of around 50%, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 5-propyl-1H-benzo[d]imidazol-2-amine. One potential direction is the development of novel anticancer drugs based on this compound. Additionally, further research is needed to elucidate the specific mechanisms of action of 5-propyl-1H-benzo[d]imidazol-2-amine, which could lead to the development of more potent inhibitors of various enzymes. Finally, the anti-inflammatory activity of 5-propyl-1H-benzo[d]imidazol-2-amine could be further explored for the treatment of various inflammatory diseases.
Métodos De Síntesis
The synthesis of 5-propyl-1H-benzo[d]imidazol-2-amine involves the reaction between 2-aminobenzonitrile and 1-bromopentane in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, and the resulting product is purified using column chromatography. The yield of the reaction is typically around 50%, and the purity of the product can be confirmed using various analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
5-propyl-1H-benzo[d]imidazol-2-amine has been extensively studied for its potential use in various fields, including medicinal chemistry and drug discovery. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis. Additionally, 5-propyl-1H-benzo[d]imidazol-2-amine has been shown to exhibit antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs.
Propiedades
Número CAS |
107726-25-0 |
---|---|
Nombre del producto |
5-propyl-1H-benzo[d]imidazol-2-amine |
Fórmula molecular |
C10H13N3 |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
6-propyl-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C10H13N3/c1-2-3-7-4-5-8-9(6-7)13-10(11)12-8/h4-6H,2-3H2,1H3,(H3,11,12,13) |
Clave InChI |
AMBQHJGKBIVLRG-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(C=C1)N=C(N2)N |
SMILES canónico |
CCCC1=CC2=C(C=C1)N=C(N2)N |
Sinónimos |
1H-Benzimidazol-2-amine,5-propyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.